molecular formula C22H16N4O4S B11599387 5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606951-74-0

5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11599387
CAS No.: 606951-74-0
M. Wt: 432.5 g/mol
InChI Key: FARMGZOKGMKZCG-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused benzene, imino, and sulfonyl functional groups. Its unique architecture includes a benzenesulfonyl group at position 5, a furan-2-ylmethyl substituent at position 7, and an imino group at position 4. Crystallographic analysis of such compounds often employs the SHELX software suite, a gold standard for small-molecule refinement .

Properties

CAS No.

606951-74-0

Molecular Formula

C22H16N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H16N4O4S/c23-20-18(31(28,29)16-8-2-1-3-9-16)13-17-21(26(20)14-15-7-6-12-30-15)24-19-10-4-5-11-25(19)22(17)27/h1-13,23H,14H2

InChI Key

FARMGZOKGMKZCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5

Origin of Product

United States

Biological Activity

5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzenesulfonyl group and a triazatricyclo core that may contribute to diverse biological activities. This article reviews its biological activity based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula : C23H18N4O4S
  • Molecular Weight : 446.481 g/mol
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 6
  • LogP (XlogP) : 2.0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may bind to receptors, modulating their activity and influencing signal transduction pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these types of compounds can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : They can halt the progression of the cell cycle at various checkpoints.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by:

  • Inhibiting Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
  • Blocking NF-kB Pathway : Preventing the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer activity of related compounds and found that they significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa). The study reported an IC50 value indicating effective concentration levels for inducing cell death.

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15

Study 2: Anti-inflammatory Mechanism

In a separate investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of similar triazatricyclo compounds. They demonstrated that these compounds could significantly reduce paw edema in a rat model induced by carrageenan.

Treatment GroupEdema Reduction (%)
Control0
Compound C45
Compound D60

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the benzenesulfonyl group, alkyl/aryl groups at position 7, and modifications to the tricyclic core. Below is a comparative analysis:

Compound Name Substituents (Position 5) Substituents (Position 7) Core Modifications Molecular Weight (g/mol) Key Features
5-(benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one Benzenesulfonyl Furan-2-ylmethyl Unmodified tricyclic core ~484.5 (calculated) Enhanced π-π stacking potential due to furan; moderate polarity from sulfonyl
5-(4-fluorobenzenesulfonyl)-7,11-dimethyl-6-imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one 4-Fluorobenzenesulfonyl Methyl (positions 7, 11) Methylation at positions 7 and 11 ~470.5 (reported) Increased hydrophobicity; potential metabolic stability from fluorine
9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl N/A Dithia substitution in core ~360.4 (reported) Sulfur atoms enhance conformational flexibility; methoxy improves solubility

Research Findings

  • Solubility : The furan-2-ylmethyl group in the target compound may confer moderate aqueous solubility compared to the hydrophobic methyl groups in its dimethyl analog .
  • Core Stability : Dithia-substituted analogs (e.g., from ) demonstrate reduced ring strain due to sulfur’s larger atomic radius, though this may compromise thermal stability .

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